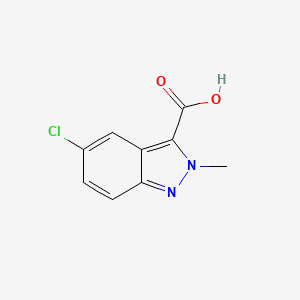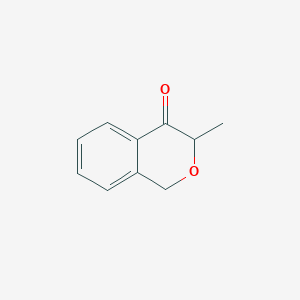
3-Methyl-1H-2-benzopyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with phenol in the presence of an acid catalyst can yield the desired compound. Another method involves the hydrogenation of 3-methyl-2H-chromene-4-one using a suitable hydrogenation catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran-4-one-2-carboxylic acid.
Reduction: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE: Lacks the methyl group at the 3-position.
8-HYDROXY-3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-ONE: Contains an additional hydroxy group at the 8-position.
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-ONE: Differs in the position of the carbonyl group.
Uniqueness
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-methyl-1H-isochromen-4-one |
InChI |
InChI=1S/C10H10O2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-5,7H,6H2,1H3 |
InChI Key |
VHIGMODJWSCPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


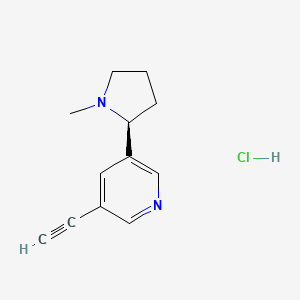
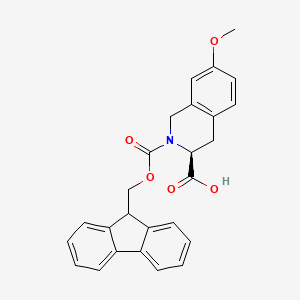
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
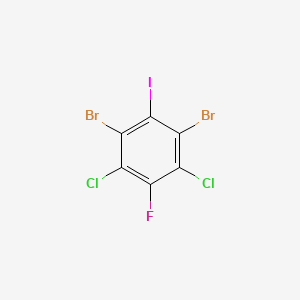
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
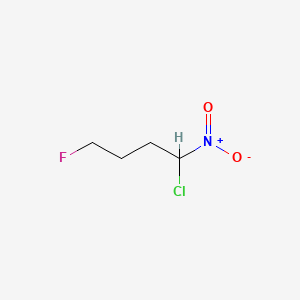
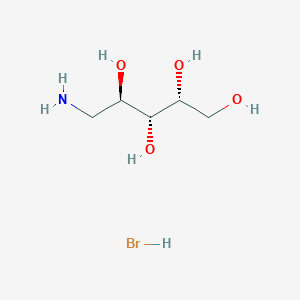
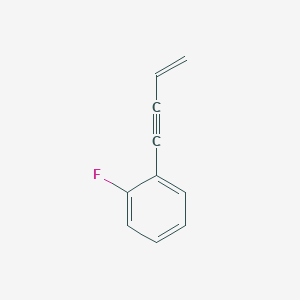
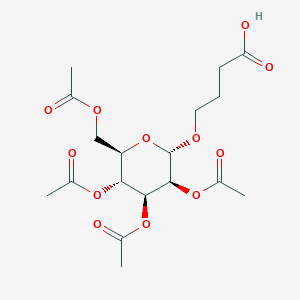
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)
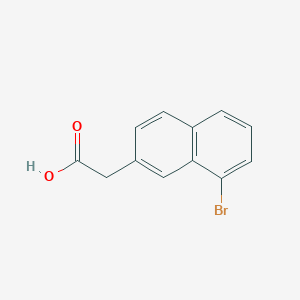
![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)

